molecular formula C12H16N2O2 B8336031 N,N-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-amine

N,N-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B8336031
M. Wt: 220.27 g/mol
InChI Key: QVSPNHUZTNKJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-amine is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N,N-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-amine

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N,N-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H16N2O2/c1-13(2)12-5-3-4-9-6-7-10(14(15)16)8-11(9)12/h6-8,12H,3-5H2,1-2H3

InChI Key

QVSPNHUZTNKJSK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

With cooling with ice, 0.16 mL of methanesulfonyl chloride and 0.29 mL of triethylamine were added to a tetrahydrofuran (5 mL) solution of 200 mg of 7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol obtained according to the method described in WO2004/087124, and stirred for 1 hour. The insoluble matter was removed through filtration through Celite, the solvent was evaporated away from the filtrate, the residue was dissolved in 3 mL of N,N-dimethylformamide, then 1.55 mL of 2 M dimethylamine/tetrahydrofuran solution was added to it, and stirred overnight at 60° C. After left cooled, water was added to the reaction solution, and then diluted with ethyl acetate. The organic layer was washed with water and saturated saline water, and dried with anhydrous sodium sulfate. The solvent was evaporated away, and the residue was purified through silica gel column chromatography (hexane/ethyl acetate) to obtain 100 mg of the entitled compound as a yellow oil.
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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